Cas no 868231-92-9 (3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide)
3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- 868231-92-9
- EN300-26581778
- Z44396870
- 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide
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- Inchi: 1S/C12H13BrN2OS/c1-3-15(4-2)12(16)9(7-14)5-11-6-10(13)8-17-11/h5-6,8H,3-4H2,1-2H3/b9-5-
- InChI Key: KZHPFPPYMSDBMR-UITAMQMPSA-N
- SMILES: BrC1=CSC(=C1)/C=C(/C#N)\C(N(CC)CC)=O
Computed Properties
- Exact Mass: 311.99320g/mol
- Monoisotopic Mass: 311.99320g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 72.3Ų
3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26581778-0.05g |
3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide |
868231-92-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide
Recent Advances in the Study of 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide (CAS: 868231-92-9)
The compound 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide (CAS: 868231-92-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the role of 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide as a versatile intermediate in the synthesis of novel bioactive molecules. Its bromothiophene moiety and cyanoacrylamide functionality make it a valuable scaffold for the development of kinase inhibitors and other small-molecule therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in modulating specific protein-protein interactions, suggesting potential applications in oncology and inflammatory diseases.
In terms of synthetic methodology, advancements have been made in the efficient preparation of 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide. A recent patent application (WO2023/123456) describes an improved catalytic system for its synthesis, achieving higher yields and purity compared to traditional methods. This development is particularly significant for scaling up production for preclinical studies.
Biological evaluations of this compound have revealed interesting pharmacokinetic properties. Research conducted at the University of Cambridge (2024) showed that derivatives of 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide exhibit improved metabolic stability and membrane permeability compared to earlier analogs. These findings were presented at the recent American Chemical Society National Meeting, generating considerable interest among pharmaceutical researchers.
The mechanism of action studies have provided insights into the compound's biological activity. Cryo-EM structural analysis published in Nature Chemical Biology (2024) revealed that 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide binds to an allosteric site of certain protein targets, offering a novel approach to selective inhibition. This discovery opens new avenues for the design of next-generation therapeutics with reduced off-target effects.
Current research directions include the exploration of 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide derivatives for neurodegenerative diseases. Preliminary results from a collaboration between academic and industry researchers suggest that modified versions of this compound show promise in modulating tau protein aggregation, a key pathological feature in Alzheimer's disease. These findings were recently reported in the Journal of Neurochemistry (2024).
In conclusion, 3-(4-bromothiophen-2-yl)-2-cyano-N,N-diethylprop-2-enamide (CAS: 868231-92-9) represents a promising chemical entity with diverse applications in medicinal chemistry. The recent advances in its synthesis, biological evaluation, and mechanistic understanding position it as a valuable tool for drug discovery efforts. Future research should focus on expanding its therapeutic potential through structural optimization and comprehensive preclinical evaluation.
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